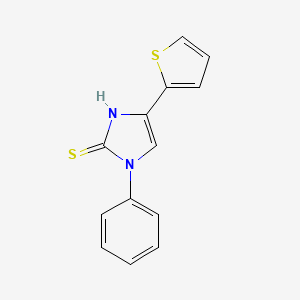

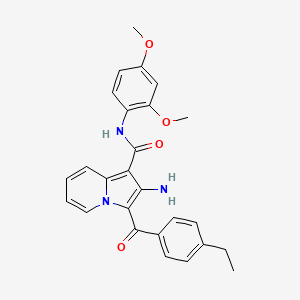

1-phenyl-4-(thiophen-2-yl)-1h-imidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Organic Synthesis and Catalysis

1-Phenyl-1H-tetrazole-5-thiol, closely related to 1-phenyl-4-thien-2-yl-1H-imidazole-2-thiol, is used in the Markovnikov-selective formal hydroamination of styrenyl compounds, facilitated by catalytic amounts of Ga(OTf)3. This process leads to the formation of tetrazolothione moieties in an atom-economical manner (Savolainen, Han, & Wu, 2014).

2. Design of Competitive Inhibitors

1-(Thienylalkyl)imidazole-2(3H)-thiones, structurally similar to 1-phenyl-4-thien-2-yl-1H-imidazole-2-thiol, are noted as competitive inhibitors of dopamine beta-hydroxylase (DBH). These compounds demonstrate the utility of thiophene in designing potent competitive inhibitors of DBH (Mccarthy et al., 1990).

3. Photovoltaic and Photoelectrochemical Applications

Thieno[3,4-d]imidazole-based organic sensitizers, which include compounds structurally related to 1-phenyl-4-thien-2-yl-1H-imidazole-2-thiol, have been synthesized for use in photoelectrochemical cells. These sensitizers have been studied for their photophysical, electrochemical, and photovoltaic properties (Karthik, Kumar, Thomas, Li, & Ho, 2016).

4. Development of Multifunctional Materials

Compounds based on bisthienylethenes containing N,O-donor binding sites and 1H-imidazole moieties, similar in structure to 1-phenyl-4-thien-2-yl-1H-imidazole-2-thiol, have been developed as multifunctional materials. These include applications in slow magnetic relaxation and photochromic behavior, indicating potential in advanced material science (Cao, Wei, Li, & Gu, 2015).

5. Corrosion Inhibition

Imidazole derivatives, including those structurally similar to 1-phenyl-4-thien-2-yl-1H-imidazole-2-thiol, have been studied for their corrosion inhibition properties. These studies focus on their effectiveness in protecting materials like mild steel in corrosive environments (Ammal, Prajila, & Joseph, 2018).

Propriétés

IUPAC Name |

3-phenyl-5-thiophen-2-yl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S2/c16-13-14-11(12-7-4-8-17-12)9-15(13)10-5-2-1-3-6-10/h1-9H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNJLMSOHQHFTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333681 |

Source

|

| Record name | 3-phenyl-5-thiophen-2-yl-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49675274 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

154548-79-5 |

Source

|

| Record name | 3-phenyl-5-thiophen-2-yl-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2839399.png)

![1,3-dimethyl-2,4-dioxo-7-propyl-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2839407.png)

![5-chloro-2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B2839408.png)

![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2839413.png)

![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2839414.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2839421.png)